

miliacin biological activities review

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Miliacin

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Miliacin at a Glance

The table below summarizes the core biological activities and experimental evidence for **miliacin**:

Activity/Property	Experimental Model	Key Findings/Mechanisms	Quantitative Data
Hair Growth Promotion	Human Hair Follicle Dermal Papilla Cells (HFDPCs) [1]	↑ Cell proliferation; ↑ phosphorylation of AKT, GSK3β, S6K1; ↑ β-catenin nuclear translocation [1].	Significantly increased cell proliferation at 12.5-200 µg/mL MSO [1].
	Testosterone-inhibited C57BL/6 mice [1]	Stimulated hair growth, increased hair follicle size and number upon oral administration of MSO [1].	Increased hair growth observed vs. control [1].
	Human immortalized DPCs & anagen-synchronized mouse model [2] [3]	↑ mRNA of β-catenin, growth factors (IGF-1, VEGF, FGF7), antioxidant enzymes; ↓ inflammatory cytokines (IL-6, TNFα); elongated anagen phase [2] [3].	In vitro: 60, 120, 240 µg/mL MWC. In vivo: 30, 60, 120 mg/kg MWC in mice [2] [3].
Antioxidant	Associated mechanism [2] [3]	Upregulation of antioxidant enzymes (Catalase, SOD1) [2] [3].	—

Activity/Property	Experimental Model	Key Findings/Mechanisms	Quantitative Data
Anti-inflammatory	Associated mechanism [2] [3]	Downregulation of inflammatory cytokines (IL-6, TNF α) [2] [3].	—
Cell Regeneration	Literature-derived property [2]	Stimulates regeneration processes; reported use in treating trophic ulcers [2].	—

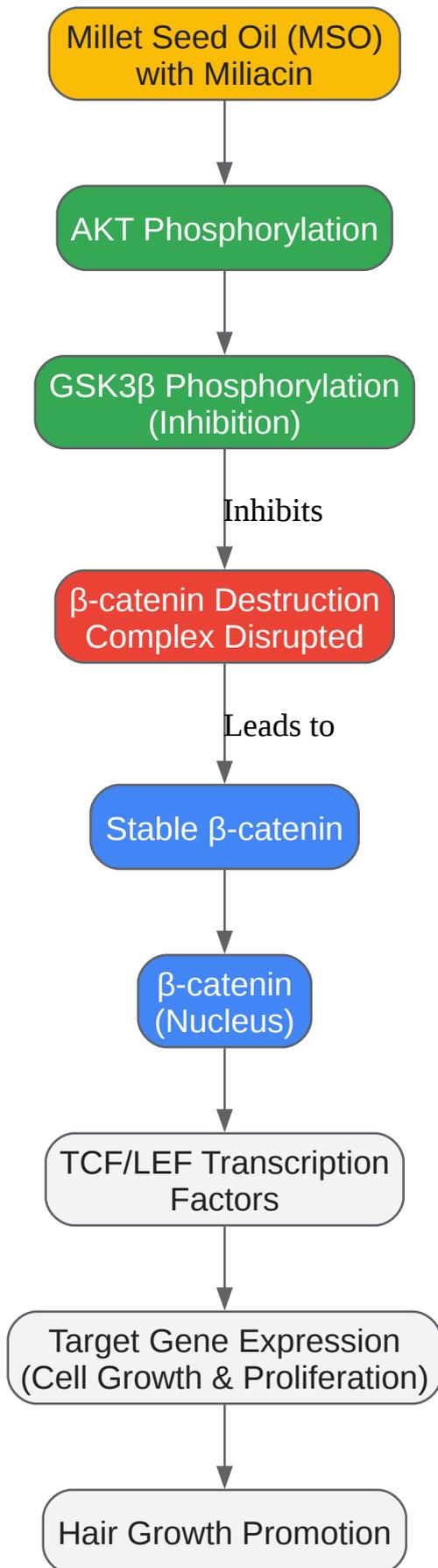
Detailed Experimental Protocols

For scientific replication, here are the key methodologies from the cited studies:

- Cell Proliferation Assay (MTT):** HFDPs were seeded in 96-well plates and treated with various concentrations of MSO (0 to 200 $\mu\text{g}/\text{mL}$) for 24 hours. The yellow MTT tetrazolium dye is reduced to purple formazan in living cells, and the absorbance is measured at 570nm to determine cell viability and proliferation [1].
- BrdU Incorporation Assay:** This method measures 5-bromo-2'-deoxyuridine (BrdU) incorporation into newly synthesized DNA during cell proliferation, providing another quantitative measure of cell growth [1].
- Animal Model for Hair Growth:** Hair growth was inhibited in C57BL/6 mice by subcutaneous testosterone injection on shaved dorsal skin. The test group received oral administration of MSO, which stimulated hair growth compared to the control, as evaluated by visual assessment and histological analysis of hair follicle size and number [1].
- Gene Expression Analysis (qRT-PCR):** Used in both in vitro (human iDPs) and in vivo (mouse skin) studies. mRNA levels of target genes (e.g., β -catenin, growth factors, cytokines) are quantified. Cells or tissues are treated, total RNA is extracted, reverse-transcribed into cDNA, and then amplified using specific primers with a fluorescent dye (e.g., TB Green) in a real-time PCR machine [2] [3].

Miliacin Signaling Pathway in Hair Growth

The diagram below illustrates the mechanism by which **miliacin** promotes hair growth, based on the referenced studies.



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The proposed mechanism of **miliacin** in hair growth involves activating the β -catenin pathway via AKT/GSK3 β signaling [1].

Research Context and Future Directions

Miliacin research is positioned within the search for hair loss treatments with fewer side effects than current options like finasteride, which can cause sexual dysfunction [1] [2]. **Miliacin**'s potential to promote hair growth through β -catenin signaling and antioxidant/anti-inflammatory actions offers a promising alternative approach [1] [2] [3].

Current evidence for **miliacin**'s hair growth effects is promising, yet further research is needed to fully validate its efficacy and define its potential in therapeutic applications.

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References

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